Structural Elucidation and Synthetic Utility of 4-Amino-5-Nitrophthalonitrile: A Technical Guide
Structural Elucidation and Synthetic Utility of 4-Amino-5-Nitrophthalonitrile: A Technical Guide
Executive Summary
4-Amino-5-nitrophthalonitrile (CAS No. 79319-38-3) is a highly specialized, bifunctional organic building block predominantly utilized in advanced materials science and medicinal chemistry[1]. Featuring a unique "push-pull" electronic configuration on a benzene core, it serves as a critical precursor for the synthesis of fully conjugated phenanthroline-appended phthalocyanines. These macrocycles are essential for the industrial manufacture of blue and green pigments, organic semiconductors, and non-linear optical materials[1][2]. This whitepaper details its structural properties, synthetic methodologies, and analytical validation protocols.
Chemical Structure & Electronic Properties
The chemical structure of 4-amino-5-nitrophthalonitrile consists of a central benzene ring substituted with two cyano (-C≡N) groups at positions 1 and 2, an electron-donating primary amine (-NH₂ at position 4), and a strongly electron-withdrawing nitro group (-NO₂ at position 5)[3].
Quantitative Physicochemical Properties
Table 1: Key molecular data and identifiers for 4-Amino-5-nitrophthalonitrile.
| Property | Value |
| Chemical Name | 4-Amino-5-nitrophthalonitrile |
| CAS Registry Number | 79319-38-3[4] |
| Molecular Formula | C₈H₄N₄O₂[5] |
| Molecular Weight | 188.14 g/mol [4] |
| SMILES String | N#Cc1cc(N)c([O-])cc1C#N |
| Storage Conditions | 2-8°C Refrigerator, inert atmosphere[4] |
Causality of Structural Design
The juxtaposition of the electron-donating amino group and the electron-withdrawing nitro group creates a pronounced intramolecular dipole moment. This "push-pull" system significantly lowers the HOMO-LUMO gap. When this molecule is cyclotetramerized into phthalocyanines, this electronic effect shifts their absorption spectra deeper into the near-infrared region, which is highly advantageous for optoelectronic applications[1][2].
Logical relationship of functional groups driving molecular reactivity.
Synthetic Methodology & Reaction Causality
The synthesis of 4-amino-5-nitrophthalonitrile requires precise control over nucleophilic aromatic substitution (SₙAr) and functional group transformations. The most robust route avoids direct nitration of 4-aminophthalonitrile due to the amine's susceptibility to oxidation. Instead, the amine is introduced via the amination of a halogenated precursor[6][7].
Step-by-Step Experimental Protocol: Synthesis via Nucleophilic Amination
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Step 1: Precursor Solvation. Dissolve 10.0 g of 4-bromo-5-nitrophthalonitrile in 100 mL of anhydrous N,N-dimethylformamide (DMF) in a 250 mL round-bottom flask.
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Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex intermediate during the SₙAr reaction, significantly accelerating the reaction rate without participating in unwanted side reactions.
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Step 2: Ammonia Introduction. Bubble anhydrous ammonia gas into the solution at 0–5 °C for 2 hours, or add a stoichiometric excess of ammonium acetate[6].
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Causality: Maintaining a strict low-temperature environment prevents the hydrolysis of the highly sensitive nitrile (-C≡N) groups into amides or carboxylic acids.
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Step 3: Reaction Progression. Stir the reaction mixture at room temperature under an inert argon atmosphere for 12–24 hours. Monitor completion via Thin Layer Chromatography (TLC).
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Step 4: Quenching and Precipitation. Pour the deep red/orange mixture into 500 mL of ice-cold distilled water under vigorous stirring.
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Causality: The sudden shift in solvent polarity forces the hydrophobic 4-amino-5-nitrophthalonitrile to precipitate out of the solution, leaving unreacted polar byproducts and DMF in the aqueous phase.
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Step 5: Purification. Collect the crude precipitate via vacuum filtration and recrystallize from hot ethanol to yield pure crystalline 4-amino-5-nitrophthalonitrile.
Step-by-step synthetic workflow for 4-amino-5-nitrophthalonitrile.
Advanced Applications in Therapeutics and Materials
Optoelectronics and Phthalocyanine Synthesis: The dicarbonitrile moiety undergoes cyclotetramerization in the presence of metal salts (e.g., Zinc acetate) and a strong organic base like DBU in high-boiling solvents. The resulting tetra-amino-tetra-nitro metallophthalocyanines exhibit remarkable photophysical properties. The amino groups provide reactive handles for further functionalization—such as appending phenanthroline units—creating fully conjugated systems used in industrial blue/green pigments and organic photovoltaics[1].
Pharmaceutical Intermediates: Beyond materials science, the ortho-relationship of the amino and nitro groups on the benzene ring makes it a highly valuable scaffold. It is utilized in the synthesis of biologically active benzimidazoles, quinoxalines, and other nitrogen-rich heterocyclic compounds targeted in early-stage drug discovery[1][8].
Analytical Validation Protocols
To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required to confirm the self-validating nature of the protocol:
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¹H NMR Spectroscopy (DMSO-d₆): Expected to show two distinct singlet peaks in the aromatic region (approx. 7.5 - 8.5 ppm) corresponding to the two isolated para-like protons on the benzene ring (positions 3 and 6). A broad singlet for the -NH₂ protons will appear around 6.5 - 7.0 ppm, integrating to 2H.
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FT-IR Spectroscopy: Crucial for confirming functional group integrity. Look for sharp bands at ~2230 cm⁻¹ (C≡N stretch), ~3300-3400 cm⁻¹ (N-H stretch of the primary amine), and ~1530/1350 cm⁻¹ (asymmetric/symmetric N-O stretch of the nitro group).
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Mass Spectrometry (ESI-MS): The molecular ion peak [M-H]⁻ should be observed at m/z 187.1 in negative ion mode, confirming the exact molecular weight of 188.14 g/mol [4][5].
Sources
- 1. 4-AMINO-5-NITROPHTHALONITRILE [chemicalbook.com]
- 2. 4-Amino-5-nitrophthalonitrile | High-Purity Reagent [benchchem.com]
- 3. 468741-02-8|4-Amino-3-methyl-5-nitrobenzonitrile|BLDPharm [bldpharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. scbt.com [scbt.com]
- 6. 4-Amino-5-nitrophthalonitrile | High-Purity Reagent [benchchem.com]
- 7. 4-溴-5-硝基-1,2-苯二甲腈 - CAS号 206268-72-6 - 摩熵化学 [molaid.com]
- 8. delta-f.com [delta-f.com]
